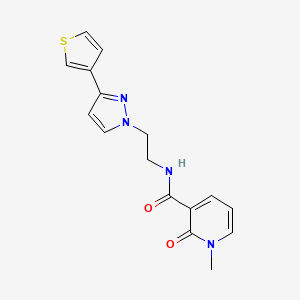

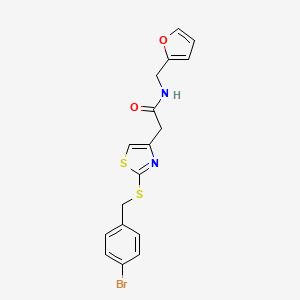

![molecular formula C19H15NO4 B2653601 3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde CAS No. 406928-02-7](/img/structure/B2653601.png)

3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a type of spiropyran, which is a class of organic compounds . Spiropyrans are known for their photochromic properties, meaning they can change color when exposed to light .

Synthesis Analysis

The synthesis of this compound involves the condensation of 1,3-benzoxazine-4-onium perchlorates . This process leads to the formation of spiropyrans . The presence of the formyl group in the chromene fragment enhances the possibility to show photochromic properties in solution .Molecular Structure Analysis

The crystal structure of this compound was established by X-ray diffraction analysis . This analysis helps in understanding the molecular structure and the arrangement of atoms in the crystal lattice.Chemical Reactions Analysis

The photochromism of this compound and its coordination with Tb3+ and Sm3+ ions have been studied . UV/vis induced-color development due to heterolytic bond cleavage is greatly influenced by complexation with the lanthanide ions .Physical And Chemical Properties Analysis

The physical characteristics of the studied systems such as colorability and relaxation time of thermal bleaching parameters were determined . Moreover, light-energy transfer-induced luminescence of lanthanide ions via coordination with the two spirobenzoxazines was monitored .Wissenschaftliche Forschungsanwendungen

Photochromism in Material Science

Scientific Field

Material Science

Application Summary

The compound exhibits photochromic properties, which means it can change color when exposed to light. This characteristic is particularly valuable in the development of smart materials that respond to environmental stimuli.

Methods of Application

The photochromic behavior is typically analyzed using UV-Vis spectroscopy, where the compound’s absorbance spectrum is measured before and after exposure to UV light. The compound’s structure is often determined using X-ray crystallography to understand the molecular changes during photochromism.

Results Summary

Upon UV irradiation, the compound transitions from a colorless to a colored state, with the degree of color change quantified by the change in absorbance at specific wavelengths. The reversibility and speed of this transition are critical parameters for practical applications .

Asymmetric Synthesis in Organic Chemistry

Scientific Field

Organic Chemistry

Application Summary

The compound serves as a starting material for the synthesis of chiral spirooxindole structures, which are important in pharmaceuticals due to their biological activity.

Methods of Application

Asymmetric synthesis is performed using organocatalysts to induce chirality. The reaction’s enantioselectivity is measured by the enantiomeric excess (ee), determined through chiral high-performance liquid chromatography (HPLC).

Results Summary

The synthesis yields chiral spirooxindoles with moderate enantioselectivity, with ee values ranging from 30% to 58%. This opens new avenues for the synthesis of biologically active compounds .

Antibacterial and Anticancer Activities in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Application Summary

Derivatives of the compound have been explored for their potential antibacterial and anticancer activities.

Methods of Application

In vitro assays are used to test the antibacterial and anticancer efficacy. Molecular docking studies predict the mode of action by simulating the interaction between the compound and target proteins.

Results Summary

Some derivatives exhibit significant activity against bacterial strains and cancer cell lines. The nitro derivatives, in particular, show prominent effects, suggesting the compound’s potential as a lead for drug development .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,8'-dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-12-9-13(11-21)10-14-7-8-19(24-17(12)14)20(2)18(22)15-5-3-4-6-16(15)23-19/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPKVMPARDSAOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC3(C=C2)N(C(=O)C4=CC=CC=C4O3)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

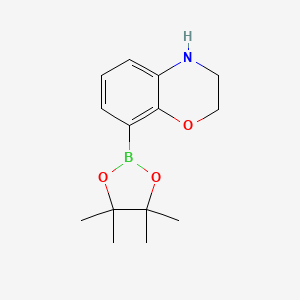

![2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2653521.png)

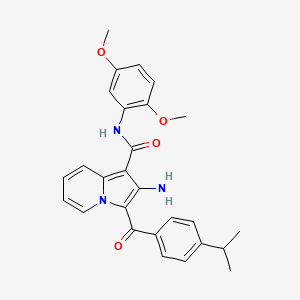

![1-(3-(Allyloxy)phenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2653522.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2653529.png)

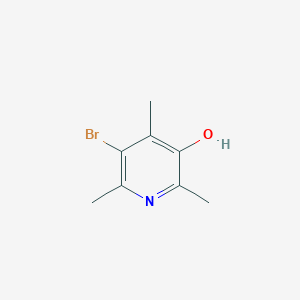

![3-Methoxy-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzaldehyde](/img/structure/B2653530.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2653531.png)

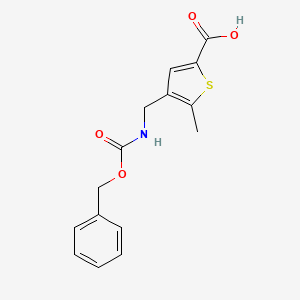

![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2653536.png)

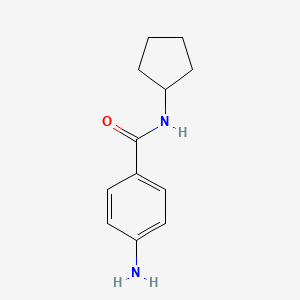

![2-Amino-6-(4-fluorobenzyl)-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2653540.png)